1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one typically involves the reaction of 2,3-dihydro-1-benzofuran with 2,2-dimethylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1-benzofuran-2-YL)methylpiperazine: Shares the benzofuran ring but has a different substituent.
5-Substituted 1-(2,3-dihydro-1-benzofuran-2-YL)methylpiperazines: Variants with different substituents on the benzofuran ring.
Uniqueness
1-(2,3-Dihydro-1-benzofuran-2-YL)-2,2-dimethylpropan-1-one is unique due to its specific structural features and the presence of the dimethylpropan-1-one moiety. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)12(14)11-8-9-6-4-5-7-10(9)15-11/h4-7,11H,8H2,1-3H3 |
InChI Key |
GGTJLJUUGLZPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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